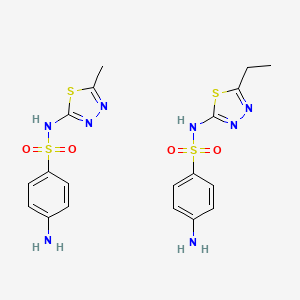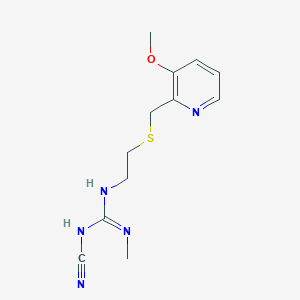![molecular formula C24H28N2O7S B1239447 (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE CAS No. 90405-01-9](/img/structure/B1239447.png)
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the dibenzo[b,e]thiepine family, which is characterized by a tricyclic structure containing sulfur and nitrogen atoms. It has garnered interest due to its potential use in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE typically involves multiple steps, starting from 6,11-dihydrodibenzo[b,e]thiepin-11-one. The key steps include:
Formation of the Thiepine Ring: The initial step involves the formation of the thiepine ring structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Diethylaminoacetamido Group: The next step involves the introduction of the diethylaminoacetamido group. This is typically done through a nucleophilic substitution reaction using diethylamine and acetamide derivatives.
Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atom to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen or sulfur atoms, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antiviral agent, particularly against dengue virus. Its unique structure allows it to interact with viral proteins and inhibit replication.
Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool for studying protein-ligand interactions and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, in antiviral applications, it may inhibit viral replication by binding to viral enzymes such as helicases . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the virus from replicating.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,11-Dihydrodibenzo[b,e]thiepin-11-one: This compound is a precursor in the synthesis of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE and shares a similar core structure.
11-Amino-6,11-dihydro dibenzo[b,e]thiepine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the diethylaminoacetamido group and the dioxide functionality. These features confer specific chemical and biological properties that distinguish it from other dibenzo[b,e]thiepine derivatives.
Eigenschaften
CAS-Nummer |
90405-01-9 |
|---|---|
Molekularformel |
C24H28N2O7S |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(diethylamino)-N-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |
InChI |
InChI=1S/C20H24N2O3S.C4H4O4/c1-3-22(4-2)13-19(23)21-20-16-10-6-5-9-15(16)14-26(24,25)18-12-8-7-11-17(18)20;5-3(6)1-2-4(7)8/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
BLMOZBBWUDAFFM-WLHGVMLRSA-N |
SMILES |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O |
Synonyme |
11-(diethylaminoacetamido)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide amidepin amidepine VUFB 14524 VUFB-14524 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(12E,25E)-5,16,21,32,36-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1239368.png)









![(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B1239388.png)
